molecular formula C10H7ClF4OS B14058417 1-Chloro-1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14058417
M. Wt: 286.67 g/mol
InChI Key: RHCUPKPQPUBSJH-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF4OS. This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-Chloro-1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-(trifluoromethylthio)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

1-Chloro-1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Chloro-1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds:

Properties

Molecular Formula

C10H7ClF4OS

Molecular Weight

286.67 g/mol

IUPAC Name

1-chloro-1-[2-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF4OS/c1-5(16)8(11)6-3-2-4-7(9(6)12)17-10(13,14)15/h2-4,8H,1H3

InChI Key

RHCUPKPQPUBSJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)F)Cl

Origin of Product

United States

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